4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzylamine .
Scientific Research Applications
4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections, inflammation, and cancer.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory mediators, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzohydrazide
- 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzylamine
- 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzoic acid
Uniqueness
4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxy group on the benzamide moiety.
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-16-12(9-19-10)7-8-15-14(17)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
FAFBXIXEUGDTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.